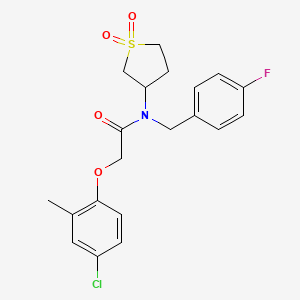
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a synthetic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
- The compound contains a chlorinated phenoxy group, a tetrahydrothiophene ring, and a fluorobenzyl group, all connected to an acetamide moiety.
- It is used in various scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multistep reactions, starting from commercially available precursors.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve reagents, solvents, and catalysts.
Industrial Production: While industrial-scale production methods may not be widely documented, research laboratories can synthesize it for scientific purposes.
Analyse Chemischer Reaktionen
Types of Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired modifications. For example
Major Products: The products formed depend on the specific reactions and conditions applied.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study its reactivity, stability, and interactions with other molecules.
Biology: It may serve as a probe in biological assays or drug development.
Medicine: Investigate its potential therapeutic effects or toxicity.
Industry: Explore applications in materials science or chemical engineering.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets. It could:
Bind to Proteins: Interact with enzymes, receptors, or transporters.
Modulate Pathways: Influence cellular signaling pathways.
Affect Cellular Processes: Alter cell growth, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinctive features compared to similar compounds.
Similar Compounds:
Remember that this compound’s detailed studies might be limited, but its potential applications make it an intriguing subject for further research
Eigenschaften
Molekularformel |
C20H21ClFNO4S |
|---|---|
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H21ClFNO4S/c1-14-10-16(21)4-7-19(14)27-12-20(24)23(18-8-9-28(25,26)13-18)11-15-2-5-17(22)6-3-15/h2-7,10,18H,8-9,11-13H2,1H3 |
InChI-Schlüssel |
TZJDUFUQNBGRJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(2,5-dimethoxyphen yl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12131011.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131012.png)
![2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12131013.png)

![(2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12131025.png)
![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12131028.png)
![(5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131029.png)
![[4-(5-bromo(2-pyridyl))piperazinyl]-N-(3-methoxyphenyl)carboxamide](/img/structure/B12131035.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12131047.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(oxolan-2-ylmethyl)-1,6-dihyd ropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12131050.png)
![1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B12131058.png)
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl][(4-methylphenyl)methyl]amine](/img/structure/B12131074.png)
![1-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12131082.png)

